Metasilicate

Beschreibung

Structure

3D Structure

Eigenschaften

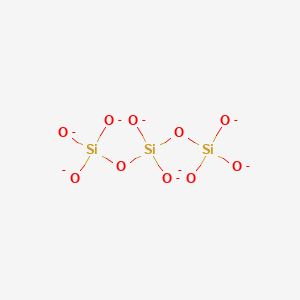

Molekularformel |

O10Si3-8 |

|---|---|

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

dioxido-bis(trioxidosilyloxy)silane |

InChI |

InChI=1S/O10Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/q-8 |

InChI-Schlüssel |

FFQBWYTWHOTQFS-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])O[Si]([O-])([O-])[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Amorphous Heart of Sodium Metasilicate: An In-depth Structural Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous sodium metasilicate, a key component in various industrial and pharmaceutical applications, presents a fascinating case study in the structure of glass materials. Unlike its crystalline counterpart, which exhibits a highly ordered atomic arrangement, amorphous sodium this compound is characterized by a disordered, non-periodic network of atoms. This guide provides a comprehensive technical overview of the chemical structure of amorphous sodium this compound, detailing its atomic arrangement, the experimental protocols used to elucidate its structure, and a visual representation of its disordered nature. Understanding this amorphous structure is critical for controlling its physical and chemical properties, such as dissolution rates and reactivity, which are of paramount importance in fields like drug delivery and biomaterials.

The Disordered Network: A Structural Overview

The fundamental building block of both crystalline and amorphous silicates is the silica tetrahedron, [SiO₄]⁴⁻, where a central silicon atom is covalently bonded to four oxygen atoms. In amorphous sodium this compound, these tetrahedra are linked together by sharing oxygen atoms, known as bridging oxygens (BO), to form a disordered, three-dimensional network.

The introduction of sodium oxide (Na₂O) into the silica network fundamentally alters its structure. The sodium ions act as network modifiers, breaking the Si-O-Si linkages and creating non-bridging oxygens (NBOs). These NBOs are oxygen atoms bonded to only one silicon atom and carry a negative charge, which is balanced by the nearby positively charged sodium ions. This disruption of the continuous network is the primary reason for the amorphous nature of sodium this compound, as it prevents the long-range order characteristic of crystalline materials.

The presence of sodium ions and NBOs leads to a more fragmented and less rigid structure compared to pure amorphous silica. The sodium ions are not randomly distributed but tend to be located in the vicinity of the NBOs, creating sodium-rich channels within the silicate network. This local arrangement of atoms gives rise to short-range order, even in the absence of long-range periodicity.

Quantitative Structural Parameters

The amorphous nature of sodium this compound means that bond lengths and angles are not fixed but are distributed over a range of values. The following table summarizes key structural parameters derived from experimental studies, primarily neutron diffraction and molecular dynamics simulations.

| Parameter | Description | Typical Value/Range |

| Si-O Bond Length | The distance between silicon and oxygen atoms. | 1.58 - 1.63 Å[1] |

| O-Si-O Bond Angle | The angle between two oxygen atoms bonded to the same silicon atom. | ~109.5° (close to the ideal tetrahedral angle)[1] |

| Si-O-Si Bond Angle | The angle between two silicon atoms linked by a bridging oxygen. | Broad distribution from 120° to 180°, centered around 144°[2] |

| Na-O Coordination Number | The average number of oxygen atoms surrounding a sodium ion. | 4 to 6 |

| Na-O Bond Length | The distance between sodium and oxygen atoms. | ~2.3 - 2.6 Å |

Visualizing the Amorphous Structure

The following diagram, generated using the DOT language, illustrates a simplified two-dimensional representation of the disordered chain structure of amorphous sodium this compound. It showcases the interconnected SiO₄ tetrahedra, the presence of both bridging and non-bridging oxygens, and the association of sodium ions with the non-bridging oxygens.

Caption: A 2D representation of the amorphous sodium this compound structure.

Experimental Protocols for Structural Elucidation

The disordered nature of amorphous sodium this compound necessitates the use of specialized experimental techniques to probe its structure. The two primary methods employed are X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Diffraction (XRD)

XRD is a powerful technique for studying the atomic arrangement in materials. While crystalline materials produce sharp Bragg peaks at specific diffraction angles, amorphous materials exhibit broad, diffuse halos. The analysis of these halos can provide information about the short-range order in the material.

Detailed Methodology for XRD Analysis:

-

Sample Preparation: A powdered sample of amorphous sodium this compound is thinly spread onto a low-background sample holder, such as a zero-background silicon wafer, to minimize scattering from the substrate.

-

Instrumentation: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (typically Cu Kα, λ = 1.54 Å) is used. The instrument is operated in a Bragg-Brentano para-focusing geometry.

-

Data Collection: The diffraction pattern is collected over a wide angular range (e.g., 5° to 100° 2θ) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good statistics.

-

Data Analysis:

-

The raw data is corrected for background scattering, polarization, and absorption.

-

The corrected scattering intensity is then used to calculate the radial distribution function (RDF), G(r), through a Fourier transform of the interference function, F(Q) = Q[S(Q)-1], where Q is the scattering vector (Q = 4πsinθ/λ).

-

The RDF provides information about the probability of finding another atom at a certain distance 'r' from a reference atom. Peaks in the RDF correspond to the average interatomic distances (e.g., Si-O, O-O, Na-O, Si-Si). The area under each peak is related to the coordination number of that atomic pair.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei. For amorphous sodium this compound, ²⁹Si and ²³Na Magic Angle Spinning (MAS) NMR are particularly informative.

Detailed Methodology for ²⁹Si MAS NMR Analysis:

-

Sample Preparation: A finely powdered sample of amorphous sodium this compound is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

-

Instrumentation: A high-field solid-state NMR spectrometer (e.g., 9.4 T or 14.1 T) is used. The probe is tuned to the ²⁹Si resonance frequency.

-

Data Collection:

-

The sample is spun at a high and stable rate (e.g., 5-10 kHz) at the magic angle (54.74°) to average out anisotropic interactions and obtain high-resolution spectra.

-

A single-pulse excitation sequence is typically used, with a pulse width calibrated to provide a 90° flip angle.

-

A recycle delay of sufficient length (e.g., 60 s) is used to allow for complete relaxation of the ²⁹Si nuclei between scans. Several hundred to a few thousand scans are typically acquired to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is referenced to an external standard (e.g., tetramethylsilane, TMS).

-

The spectrum of amorphous sodium this compound will show a broad resonance corresponding to the distribution of different silicate environments.

-

The spectrum can be deconvoluted into different peaks corresponding to Qⁿ species, where 'n' is the number of bridging oxygens surrounding a silicon atom (Q⁰: isolated tetrahedra, Q¹: end-groups, Q²: middle-groups in chains, Q³: branching points, Q⁴: fully cross-linked units). The chemical shift of each Qⁿ species provides information about its local environment, and the integrated area of each peak is proportional to the relative abundance of that species. For amorphous sodium this compound, Q¹ and Q² species are expected to be predominant.

-

Conclusion

The chemical structure of amorphous sodium this compound is a complex, disordered network of corner-sharing silica tetrahedra modified by the presence of sodium ions. This guide has provided a detailed overview of this structure, including quantitative data on key atomic parameters and the experimental methodologies used to determine them. The provided visualization offers a conceptual model of the disordered arrangement. For researchers and professionals in drug development and materials science, a thorough understanding of this amorphous structure is fundamental to harnessing the unique properties of this versatile material for advanced applications.

References

synthesis protocol for crystalline calcium metasilicate

An In-Depth Technical Guide to the Synthesis of Crystalline Calcium Metasilicate

Introduction

Calcium this compound (CaSiO₃), commonly known as wollastonite in its mineral form, is an inorganic compound with significant industrial and scientific importance.[1] It is utilized in ceramics, construction materials, plastics, and paints, and is increasingly explored in biomedical applications like bone regeneration due to its bioactivity.[2][3] The theoretical composition of wollastonite is approximately 48.3% CaO and 51.7% SiO₂.[1][4] Crystalline CaSiO₃ exists in several polymorphic forms, primarily the low-temperature triclinic β-wollastonite and the high-temperature monoclinic α-wollastonite (pseudowollastonite), with a transition temperature around 1125-1150°C.[4][5] This guide provides a detailed overview of the primary synthesis protocols for producing crystalline calcium this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of crystalline calcium this compound can be achieved through several methods, each offering distinct advantages in terms of purity, crystallinity, particle size, and scalability. The most prominent methods include solid-state reaction, sol-gel synthesis, hydrothermal synthesis, and chemical precipitation.

-

Solid-State Reaction: This is a conventional and widely used method for large-scale production.[6] It involves the high-temperature reaction of solid calcium and silicon precursors.[7] The process is conceptually simple but often requires high energy input.

-

Sol-Gel Synthesis: This wet-chemical technique allows for the synthesis of highly pure and homogeneous materials at lower temperatures compared to the solid-state method.[8] It offers excellent control over the final product's microstructure and surface properties.[9]

-

Hydrothermal Synthesis: This method involves crystallization from aqueous solutions under high temperature and pressure.[5] It is particularly suitable for producing specific hydrated calcium silicate phases and controlling crystal morphology.[6]

-

Chemical Precipitation: This technique involves the reaction of soluble precursors in a solution to form an insoluble calcium silicate product.[5] It is a facile method for producing nanoparticles and allows for surface functionalization, for instance, with amino acids.[10]

Experimental Protocols

Solid-State Reaction Protocol

This protocol describes the synthesis of wollastonite from calcium carbonate and silicon dioxide, common and accessible raw materials.[4][7]

Materials:

-

Calcium Carbonate (CaCO₃) or Limestone powder

-

Silicon Dioxide (SiO₂) or Quartz/Silica Sand

-

Mineralizer (optional): Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃)

-

Alumina crucibles

-

High-temperature furnace

-

Ball mill or planetary mill

Procedure:

-

Precursor Preparation: Weigh stoichiometric amounts of calcium carbonate (62.5 wt%) and silicon dioxide (37.5 wt%) to achieve a CaO:SiO₂ molar ratio of 1:1.[4] If a mineralizer is used to lower the reaction temperature, add approximately 2-2.5 wt% of B₂O₃.[4]

-

Mixing and Milling: The precursors are intimately mixed to ensure a homogeneous reaction mixture. This is typically achieved by ball milling the powder mixture, often in a wet medium like water, for several hours.

-

Drying: If wet milling is used, the resulting slurry is dried in an oven at approximately 150°C for 24 hours to remove excess water.[4]

-

Calcination/Sintering: The dried powder is placed in an alumina crucible and transferred to a high-temperature furnace. The temperature is ramped up (e.g., at a rate of 5°C/min) to the target sintering temperature.[11]

-

Soaking and Cooling: The mixture is held at the target temperature (soaking) for a duration of 2 to 5 hours to ensure complete reaction.[11][12] Afterwards, the furnace is cooled down to room temperature.

-

Product Characterization: The resulting crystalline calcium this compound is collected and can be characterized using techniques like X-ray Diffraction (XRD) to confirm the phase and Scanning Electron Microscopy (SEM) to observe the microstructure.[4]

Sol-Gel Synthesis Protocol

This protocol details the synthesis of calcium silicate using tetraethoxysilane (TEOS) and calcium nitrate tetrahydrate as precursors.[8][13]

Materials:

-

Tetraethoxysilane (TEOS, Si(OC₂H₅)₄)

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Deionized Water

-

Ethanol (optional)

-

Nitric Acid (HNO₃) as a catalyst

-

Beakers, magnetic stirrer

-

Drying oven and furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of Calcium Nitrate Tetrahydrate in deionized water. For example, 26.57 g of Ca(NO₃)₂·4H₂O in 15 mL of deionized water.[13]

-

In a separate container, prepare the TEOS solution.

-

-

Hydrolysis and Mixing: Add the TEOS solution (e.g., 8.48 mL) to the calcium nitrate solution under vigorous stirring.[13] Add a catalytic amount of nitric acid to promote the hydrolysis of TEOS. The mixing order of reactants can influence the properties of the final product.[13]

-

Gelation: Continue stirring the solution at room temperature. Over time, the solution will increase in viscosity and eventually form a transparent, homogeneous gel. The gelation time can vary from hours to days depending on the specific conditions.

-

Aging: The wet gel is aged at room temperature for a period, typically 24 to 72 hours, to strengthen the gel network.

-

Drying: The aged gel is dried in an oven at a controlled temperature (e.g., 60°C) for several days until all the solvent has evaporated, resulting in a xerogel.[14]

-

Calcination: The dried xerogel is calcined in a furnace to remove residual organics and nitrates and to induce crystallization. A typical heating regime involves ramping to 800-1000°C and holding for several hours.[8][14]

-

Product Characterization: The final powder is analyzed using XRD, Fourier-Transform Infrared Spectroscopy (FTIR), and SEM to determine its phase composition, chemical bonding, and morphology.[9]

Chemical Precipitation Protocol

This protocol describes a straightforward method for synthesizing calcium this compound nanoparticles at ambient temperature.[10]

Materials:

-

Calcium source: Calcium Chloride (CaCl₂) or Calcium Acetate (Ca(CH₃COO)₂)

-

Silica source: Sodium Silicate (Na₂SiO₃) solution

-

Deionized Water

-

Stabilizer (optional): Amino acids like L-valine or L-leucine[10]

-

Beakers, magnetic stirrer, centrifuge

-

Drying oven

Procedure:

-

Solution Preparation: Prepare aqueous solutions of the calcium precursor and sodium silicate at a specific concentration (e.g., 0.8 M).[10] If a stabilizer is used, it is added to the sodium silicate solution (e.g., 0.27 wt%).[10]

-

Precipitation: Add the calcium precursor solution dropwise to the stirred sodium silicate solution. A white precipitate of calcium silicate will form immediately.

-

Aging: The resulting suspension is typically stirred for a period to allow the precipitate to age and the particle size distribution to homogenize.

-

Washing and Separation: The precipitate is separated from the solution by centrifugation. The collected solids are washed several times with deionized water to remove any soluble byproducts.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved.[10]

-

Grinding: The dried product is ground into a fine, homogeneous powder using a mortar and pestle.

-

Product Characterization: The synthesized nanoparticles are characterized by SEM for size and morphology and XRD for phase analysis.[10]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize key quantitative data from the described synthesis protocols for crystalline calcium this compound.

Table 1: Solid-State Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Precursors | Calcium Carbonate & Silicon Dioxide | [4] |

| Used Plaster of Paris & Quartz | [11] | |

| CaO:SiO₂ Molar Ratio | 1:1 | [4][7] |

| Sintering Temperature | 900 - 1400 °C | [11][15] |

| 1050 °C (for β-wollastonite) | [4][5] | |

| 1150 °C (for α-wollastonite) | [4][5] | |

| Soaking Time | 2 - 5 hours | [11][12] |

| Mineralizer | B₂O₃ (2.24 wt%) | [4] |

| Product Phases | β-wollastonite, α-wollastonite | [4] |

| Yield | 92-96% (with amorphous silica) |[15] |

Table 2: Sol-Gel Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Si Precursor | Tetraethoxysilane (TEOS) | [8][13] |

| Ca Precursor | Calcium Nitrate Tetrahydrate | [8][13] |

| Ca/Si Molar Ratio | ≤ 1 | [13] |

| Catalyst | Nitric Acid (HNO₃) | [13] |

| Aging Time | 24 - 72 hours | [14] |

| Drying Temperature | 60 °C | [14] |

| Calcination Temperature | 800 - 1000 °C | [8][14] |

| Product Purity | High |[8] |

Table 3: Chemical Precipitation Parameters

| Parameter | Value | Source |

|---|---|---|

| Ca Precursor | Calcium Chloride, Calcium Acetate | [5][10] |

| Si Precursor | Sodium Silicate | [5][10] |

| Precursor Conc. | 0.8 M | [10] |

| Reaction Temperature | Ambient | [16] |

| Stabilizer | Amino Acids (0.27 wt%) | [10] |

| Drying Temperature | 80 °C | [10] |

| Product Form | Nanoparticles |[10] |

Mandatory Visualizations: Experimental Workflows

Caption: Workflow for the solid-state synthesis of calcium this compound.

Caption: Workflow for the sol-gel synthesis of calcium this compound.

Caption: Workflow for the chemical precipitation of calcium this compound.

References

- 1. reade.com [reade.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Crystallization of Synthetic Wollastonite Prepared from Local Raw Materials [article.sapub.org]

- 5. Buy Calcium this compound | 13983-17-0 | >98% [smolecule.com]

- 6. From Raw Materials to Reinforcement: A Deep Dive into the Production Process of Calcium Silicate [chemanalyst.com]

- 7. US3926647A - Process for the production of synthetic wollastonite and diopside - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of sol-gel derived calcium silicate particles and development of a bioactive endodontic cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsisinternational.org [rsisinternational.org]

- 12. Calcium this compound (13983-17-0) for sale [vulcanchem.com]

- 13. dovepress.com [dovepress.com]

- 14. Sol-Gel Synthesis of SiO2-CaO-Na2O-P2O5 Bioactive Glass Ceramic from Sodium this compound [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Calcium Silicate Hydrate from Oyster Shell and De-Aluminated Metakaolin Based Sodium Silicate Via Sol Gel Precipitation Method at Ambient Temperature | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Thermal Stability of Potassium Metasilicate for High-Temperature Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of potassium metasilicate (K₂SiO₃), a crucial property for its application in high-temperature environments. This document summarizes key quantitative thermal data, details relevant experimental protocols for thermal analysis, and visualizes the fundamental processes involved.

Introduction to Potassium this compound and its High-Temperature Significance

Potassium this compound is an inorganic compound with the formula K₂SiO₃.[1][2] It is a member of the potassium silicate family and is commercially available as a white solid or in aqueous solutions.[1] Its inherent thermal stability and binding properties make it a valuable material in various high-temperature applications, including:

-

Cements and Binders: It is used in refractory cements and as a binder for materials subjected to high temperatures.

-

Coatings: It forms protective, heat-resistant coatings on various substrates.

-

Geopolymers: Potassium silicate solutions are key activators in the synthesis of geopolymers, which are known for their excellent thermal resistance and fire-retardant properties.

Understanding the thermal stability of potassium this compound is paramount for optimizing its performance, predicting its behavior under operational conditions, and ensuring the safety and longevity of the materials in which it is incorporated.

Quantitative Thermal Properties of Potassium this compound

The thermal behavior of potassium this compound is characterized by several key parameters. The following tables summarize the available quantitative data from various sources.

| Property | Value | Unit | Reference(s) |

| Molar Mass | 154.28 | g/mol | [1] |

| Melting Point | 976 | °C | |

| Enthalpy of Fusion | 50.208 | kJ/mol |

Table 1: Key Thermal and Physical Properties of Potassium this compound.

| Thermodynamic Parameter | Value | Unit | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) | -1548.08 | kJ/mol | |

| Standard Molar Gibbs Energy of Formation (ΔfG°₂₉₈) | -1455.733 | kJ/mol | |

| Standard Molar Entropy (S°₂₉₈) | 146.1 | J/(mol·K) | |

| Molar Heat Capacity at Constant Pressure (Cp₂₉₈) | 118.431 | J/(mol·K) |

Table 2: Thermodynamic Data for Potassium this compound at 298 K (25 °C).

Note: A specific boiling point for potassium this compound is not well-defined in the literature, as it tends to decompose at high temperatures before reaching a boiling point at atmospheric pressure.

Thermal Decomposition of Potassium this compound

At elevated temperatures, particularly above its melting point, potassium this compound undergoes thermal decomposition. While a detailed, universally agreed-upon mechanism for pure potassium this compound is not extensively documented, studies on alkali silicate melts provide strong indications of the decomposition pathway.

The decomposition is generally understood to be an incongruent process, meaning it decomposes into a solid and a gas phase with different compositions. The primary decomposition reaction for potassium this compound is believed to be:

K₂SiO₃(l) → K₂O(s) + SiO₂(s)

However, at the high temperatures required for this decomposition, the resulting potassium oxide (K₂O) is not stable and further dissociates, leading to the vaporization of potassium and oxygen. Mass spectrometric studies of alkali silicate melts have identified the primary vapor species as the alkali metal and oxygen.[3][4][5][6]

Therefore, a more complete representation of the high-temperature behavior involves the following steps:

-

Melting: K₂SiO₃(s) → K₂SiO₃(l)

-

Decomposition: K₂SiO₃(l) → K₂O(s) + SiO₂(s)

-

Dissociation and Vaporization: K₂O(s) → 2K(g) + ½O₂(g)

This process is influenced by factors such as temperature, pressure, and the surrounding atmosphere. For instance, the presence of water vapor can accelerate the volatilization of alkali oxides.[7]

Caption: Proposed thermal decomposition pathway of potassium this compound at high temperatures.

Experimental Protocols for Thermal Analysis

The thermal stability of potassium this compound can be rigorously investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining decomposition temperatures and quantifying mass loss.

Detailed Experimental Protocol for TGA of Potassium this compound:

-

Sample Preparation:

-

Ensure the potassium this compound sample is in a fine, homogeneous powder form to ensure uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared alumina (Al₂O₃) or platinum (Pt) crucible. The choice of crucible material is critical to avoid reactions with the sample at high temperatures.

-

-

Instrument Setup (e.g., TA Instruments TGA 550 or similar):

-

Calibrate the instrument for mass and temperature according to the manufacturer's specifications.

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas, typically nitrogen (N₂) or argon (Ar), at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.

-

-

TGA Measurement Program:

-

Equilibration: Hold the sample at a starting temperature of 30 °C for 5 minutes to allow for thermal stabilization.

-

Heating Ramp: Increase the temperature from 30 °C to 1200 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible results.

-

Isothermal Hold (Optional): Hold the sample at the maximum temperature (e.g., 1200 °C) for a specified time (e.g., 10-30 minutes) to observe any further mass loss.

-

Cooling: Allow the furnace to cool back to room temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of potassium this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and to quantify the enthalpy changes associated with these transitions.

Detailed Experimental Protocol for DSC of Potassium this compound:

-

Sample Preparation:

-

Use a finely powdered and homogeneous sample of potassium this compound.

-

Accurately weigh 5-10 mg of the sample into a clean, tared alumina (Al₂O₃) or platinum (Pt) crucible.

-

Seal the crucible hermetically if studying processes involving volatile products, or use a lid with a pinhole for processes where gas evolution is expected. For high-temperature analysis of potassium this compound, a vented lid is often appropriate.

-

-

Instrument Setup (e.g., TA Instruments DSC 2500 or similar):

-

Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

-

Place the sample crucible and an empty reference crucible (of the same type and mass) into the DSC cell.

-

Purge the DSC cell with an inert gas (N₂ or Ar) at a flow rate of 20-50 mL/min.

-

-

DSC Measurement Program:

-

Equilibration: Hold the sample at a starting temperature of 30 °C for 5 minutes.

-

Heating Ramp: Increase the temperature from 30 °C to a temperature above the melting point (e.g., 1050 °C) at a constant heating rate of 10 °C/min.

-

Cooling Ramp: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Ramp (Optional): A second heating cycle can be performed to study the behavior of the previously molten and re-solidified material and to eliminate any prior thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which correspond to processes like melting.

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) of potassium this compound.

Conclusion

Potassium this compound exhibits high thermal stability, with a melting point of 976 °C. Its decomposition at higher temperatures is an important consideration for its use in demanding applications. The provided quantitative data and detailed experimental protocols for TGA and DSC offer a solid foundation for researchers and professionals to further investigate and utilize potassium this compound in the development of advanced materials for high-temperature environments. The understanding of its thermal behavior is critical for predicting material performance, ensuring operational safety, and innovating new applications.

References

- 1. Potassium silicate - Wikipedia [en.wikipedia.org]

- 2. CAS 10006-28-7: Potassium this compound | CymitQuimica [cymitquimica.com]

- 3. CCCC 1983, Volume 48, Issue 6, Abstracts pp. 1528-1531 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 4. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 5. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 6. researchgate.net [researchgate.net]

- 7. kdsolution.com [kdsolution.com]

dissolution kinetics of sodium metasilicate in aqueous solutions

An In-depth Technical Guide on the Dissolution Kinetics of Sodium Metasilicate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium this compound (Na₂SiO₃) is a versatile inorganic compound that is a principal component of commercial sodium silicate solutions, also known as water glass.[1] It is available in anhydrous form as well as various hydrated states, most commonly as pentahydrate (Na₂SiO₃·5H₂O) and nonahydrate (Na₂SiO₃·9H₂O).[1][2][3] These compounds are white, granular, or crystalline solids that are readily soluble in water, forming highly alkaline solutions.[1][4][5]

The dissolution of sodium this compound is not a simple process of an electrolyte dissolving but rather a complex interplay of physical and chemical phenomena.[6] Understanding the kinetics of this process is paramount for its wide range of applications, which include the manufacturing of detergents, cements, and binding agents, as well as roles in the pulp and paper industry and water treatment.[1][2][4][5] This guide provides a comprehensive technical overview of the dissolution mechanism, the factors influencing its rate, and the experimental protocols used for its study.

The Dissolution Mechanism of Sodium this compound

The dissolution of solid sodium this compound in water is a multi-stage process involving hydration, rapid ion exchange, and subsequent hydrolysis and depolymerization of the silicate structure.

The process can be summarized in the following stages:

-

Surface Hydration : Upon initial contact with water, a hydrate layer forms on the surface of the solid sodium this compound.[6]

-

Ion Exchange : Sodium ions (Na⁺) are exchanged with hydrogen ions (H⁺) from the water. This process is relatively fast due to the lower activation energy required to break the bonds holding the sodium ions within the silicate structure.[6] This ion exchange results in the solution becoming alkaline.[6]

-

Hydrolysis and Depolymerization : In the resulting alkaline environment, the hydroxide ions (OH⁻) attack the strong silicon-oxygen-silicon (siloxane) bonds of the silicate network.[7][8] This chemical reaction breaks down the polymeric silicate chains into smaller, soluble species.[9] The silicate anions hydrolyze to form silicic acid (Si(OH)₄) and its corresponding anions.[10]

-

Polymerization/Condensation : These resulting monomeric silicate species can then undergo condensation reactions in solution to form dimers, trimers, and larger polymeric chains, a process that is fundamental to the formation of silica gels under certain conditions.[10]

The dissolution is thus a dynamic equilibrium between the breakdown of the solid silicate structure and the polymerization of silicate species in solution.

Factors Influencing Dissolution Kinetics

The rate at which sodium this compound dissolves is governed by several interconnected physical and chemical factors. A thorough understanding of these parameters is essential for controlling and optimizing processes that rely on silicate solutions.

-

Temperature : Temperature is a critical factor. Increased temperature generally enhances the rate of dissolution.[10] For instance, the complete dissolution of sodium this compound pentahydrate to create a 32% solution requires the solvent temperature to be around 40°C.[11] Temperature also has a significant inverse effect on viscosity; an increase of 20°C can roughly halve the viscosity of the solution, which facilitates easier handling and mixing.[10][12]

-

pH : Sodium this compound inherently forms highly alkaline solutions.[4] The high pH environment is crucial for the dissolution process, as the concentration of hydroxide ions (OH⁻) directly influences the rate at which the siloxane bonds in the silicate structure are broken.[7][8] Conversely, acidic or even neutral conditions can suppress dissolution and lead to the precipitation of silica gel.[13]

-

Hydration State and Physical Form : The form of the sodium this compound plays a significant role. Hydrated versions, such as the pentahydrate and nonahydrate, tend to dissolve more rapidly than the anhydrous form.[2] This is because the anhydrous solid consists of polymeric silicate chains, whereas the hydrated forms contain discrete, approximately tetrahedral anions (SiO₂(OH)₂²⁻) that are more readily released into solution.[3][14][15]

-

Particle Size : As with most solid-liquid dissolution processes, smaller particle sizes increase the available surface area for the solvent to act upon, leading to a faster dissolution rate.[16] Grinding the material to a fine powder can significantly accelerate the process.[13]

-

SiO₂:Na₂O Ratio : For the broader class of sodium silicates, the weight ratio of silica (SiO₂) to sodium oxide (Na₂O) is a defining characteristic. Solubility generally decreases as the silica content increases.[10] Sodium this compound, with a ratio of approximately 1, is among the more soluble forms.[2][10]

-

Agitation and Concentration : Mechanical stirring or agitation accelerates dissolution by continuously bringing fresh solvent into contact with the solid surface and moving the dissolved solute away.[13][16] At the same time, higher concentrations of dissolved silicate can lead to increased viscosity and may approach saturation, potentially slowing down the net dissolution rate or leading to gelation.[10]

Quantitative Data on Solubility

Quantitative data on the dissolution kinetics can be complex, but solubility limits provide a practical measure. The solubility is highly dependent on temperature and the specific hydrate form.

| Compound | Temperature (°C) | Solubility (g / 100 mL H₂O) | Reference |

| Sodium this compound (Na₂SiO₃) | 20 | ~100 | [10] |

| Sodium this compound (Na₂SiO₃) | 25 | 22.2 | [1][10] |

| Sodium this compound (Na₂SiO₃) | 80 | 160.6 | [1] |

| Sodium this compound Pentahydrate (Na₂SiO₃·5H₂O) | ~40 | Total dissolution for a 32% solution | [11] |

Note: Solubility data can vary between sources, likely due to differences in experimental conditions and the specific form of the this compound used.

Experimental Protocols for Kinetic Studies

Several methodologies are employed to measure and characterize the dissolution kinetics of silicates. The choice of method depends on the specific information required, such as initial rates, behavior near equilibrium, or surface morphology changes.

A. Bulk Solution Analysis

These methods track the change in the concentration of dissolved species in the aqueous phase over time.

-

Inductively Coupled Plasma (ICP) : ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) is used to precisely measure the concentration of silicon and sodium ions that have leached into the solution.[17] Dynamic setups are often used:

-

Flow-Through Test : A solution is continuously passed over the solid sample, allowing for the measurement of initial dissolution rates under conditions far from equilibrium.[17]

-

Inline ICP Test : The solution is immediately and directly monitored, providing kinetic data from the very first moments of contact between the solid and the fluid.[17]

-

-

Gravimetric Analysis : This straightforward method involves measuring the remaining mass of the undissolved solid at various time points after filtration and drying. It is useful for quantifying insoluble material.[10]

B. Isotopic Doping

This advanced technique allows for the simultaneous determination of dissolution and precipitation rates, which is particularly valuable for studying systems near equilibrium.

-

Methodology : The solid sample, containing naturally abundant silicon isotopes (mostly ²⁸Si), is immersed in a solution enriched with a rare isotope, such as ²⁹Si.[18] The rates of dissolution (release of ²⁸Si into solution) and precipitation (removal of ²⁹Si from solution) are calculated by tracking the changes in the isotopic ratios in the fluid over time.[18]

-

Analysis : The isotopic compositions are measured with high precision using a Multiple-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[18]

C. Surface Characterization

These techniques are used to observe the physical and chemical changes occurring at the mineral surface during dissolution.

-

Microscopy : Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology, such as the formation of etch pits or the development of surface roughness, before and after dissolution experiments.[19][20]

Conclusion

The are governed by a complex interplay of thermodynamic and kinetic factors. The process is not one of simple solvation but involves chemical reactions including hydration, ion exchange, and pH-dependent hydrolysis of the silicate network. Key parameters influencing the dissolution rate include temperature, pH, the physical form and particle size of the solid, and the SiO₂:Na₂O ratio. A quantitative understanding, supported by robust experimental protocols such as ICP analysis and isotopic tracing, is crucial for the effective and reproducible application of sodium this compound in diverse fields ranging from industrial manufacturing to advanced materials science.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. silmaco.com [silmaco.com]

- 3. researchgate.net [researchgate.net]

- 4. SODIUM this compound - Ataman Kimya [atamanchemicals.com]

- 5. Atom Scientific Ltd | Product | Sodium this compound Pentahydrate [atomscientific.com]

- 6. Dissolving process of Solid Sodium silicate [bestqihang.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkali–silica reaction - Wikipedia [en.wikipedia.org]

- 9. Dissociation Mechanisms of Dissolved Alkali Silicates in Sodium Hydroxide [dspace.mit.edu]

- 10. benchchem.com [benchchem.com]

- 11. A consideration on the one-part mixing method of alkali-activated material: problems of sodium silicate solubility and quick setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cr4.globalspec.com [cr4.globalspec.com]

- 14. inorganic chemistry - pH of sodium this compound anhydrous vs pentahydrate when dissolved in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A multi-scale approach to study silicate dissolution: Kinetic Monte Carlo simulations and experimental observations [repository.rice.edu]

- 20. Silicate Dissolution Kinetics | Research in Aqueous and Microbial Geochemistry [jsg.utexas.edu]

Characterization of Metasilicates: An In-depth Technical Guide Using XRD and FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of metasilicates using X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy. These powerful analytical techniques are crucial for determining the structural and chemical properties of metasilicates, which are essential for their application in various fields, including pharmaceuticals and material science. This document outlines detailed experimental protocols, data interpretation, and quantitative analysis to aid researchers in their studies.

Introduction to Metasilicates and their Characterization

Metasilicates are a class of silicate materials characterized by the presence of (SiO₃)²⁻ anions, which typically form chain or ring structures. Their physical and chemical properties are highly dependent on their crystal structure and the nature of the cation present. Accurate characterization is therefore critical for quality control and for understanding their behavior in various applications.

XRD and FTIR spectroscopy are two of the most common and powerful techniques for the characterization of metasilicates. XRD provides information about the crystalline structure, phase identification, and crystallite size, while FTIR spectroscopy probes the vibrational modes of chemical bonds, offering insights into the functional groups and the local chemical environment.

X-ray Diffraction (XRD) Analysis of Metasilicates

XRD is a non-destructive technique that relies on the diffraction of X-rays by the crystalline lattice of a material. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for identification.

Experimental Protocol for XRD Analysis

A typical experimental setup for the XRD analysis of metasilicate powders is as follows:

-

Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, and the surface is flattened to be level with the holder's surface.[1][2]

-

Instrument Parameters: The sample is mounted in an X-ray diffractometer. Common instrument settings for this compound analysis include:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Operating Voltage and Current: Typically set to 40 kV and 40 mA.[1][2]

-

Scan Range (2θ): A wide angular range, such as 10-90°, is scanned to capture all relevant diffraction peaks.[1][2]

-

Scan Speed: A scan speed of 1.2° per minute is a common starting point.[1][2]

-

-

Data Collection: The diffractometer measures the intensity of the diffracted X-rays at different 2θ angles. The data is collected and plotted as a diffractogram, which shows the intensity as a function of 2θ.

Interpretation of XRD Data

The resulting XRD pattern provides several key pieces of information:

-

Phase Identification: The positions (2θ values) and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.[1][2][3]

-

Crystallinity: Sharp, well-defined peaks indicate a highly crystalline material, while a broad hump suggests an amorphous or poorly crystalline structure.[4][5] The presence of both sharp peaks and a broad hump indicates a mixture of crystalline and amorphous phases.[6]

-

Crystallite Size: The size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Quantitative XRD Data for Metasilicates

The following table summarizes characteristic XRD peak positions for some common metasilicates. Note that the exact peak positions and relative intensities can vary slightly depending on the specific crystalline form and experimental conditions.

| This compound | Crystal System | Space Group | Key 2θ Peaks (Cu Kα) | Reference |

| Sodium this compound (Na₂SiO₃) | Orthorhombic | Cmc2₁ | ~22.2°, 26.6°, 33.8°, 33.9° | [6][7] |

| Lithium this compound (Li₂SiO₃) | Orthorhombic | Cmc2₁ | ~22.2°, 26.6°, 33.8°, 33.9° | [6] |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Metasilicates

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the material.

Experimental Protocol for FTIR Analysis

A standard protocol for the FTIR analysis of solid this compound samples is as follows:

-

Sample Preparation: A small amount of the finely ground this compound powder is mixed with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is simply placed in contact with the ATR crystal.[8]

-

Instrument Parameters: The sample is placed in the FTIR spectrometer. Typical parameters include:

-

Data Collection: The spectrometer records the infrared spectrum, which is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹). A background spectrum (e.g., of the KBr pellet or empty ATR crystal) is collected and subtracted from the sample spectrum.

Interpretation of FTIR Spectra

The FTIR spectrum of a this compound is characterized by several key absorption bands:

-

Si-O-Si Stretching Vibrations: Strong absorption bands in the region of 800-1200 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the Si-O-Si bonds within the silicate network.[9][10]

-

Si-OH Stretching Vibrations: A band around 965 cm⁻¹ can be attributed to the stretching vibrations of silanol groups (Si-OH).[9]

-

O-H Vibrations: A broad band in the region of 3200-3600 cm⁻¹ is typically due to the stretching vibrations of hydroxyl groups from adsorbed water or silanol groups.[10] A band around 1635 cm⁻¹ is associated with the bending vibration of adsorbed water molecules.[10]

Quantitative FTIR Data for Metasilicates

The table below summarizes the characteristic FTIR absorption bands for sodium this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Adsorbed Water (H₂O) | O-H Stretching | ~2885 | [9] |

| Adsorbed Water (H₂O) | H-O-H Bending | ~1142 | [9] |

| Silanol (Si-OH) | Si-OH Stretching | ~964.5 | [9] |

| Siloxane (Si-O-Si) | Asymmetric Stretching | ~822.8 | [9] |

| Siloxane (Si-O-Si) | Symmetric Stretching | ~677.6 | [9] |

| Siloxane (Si-O-Si) | Asymmetric Stretching | ~1080 | [10] |

| Siloxane (Si-O-Si) | Symmetric Stretching | ~800 | [10] |

| Siloxane (Si-O-Si) | Rocking Bending | ~450 | [10] |

Workflow for this compound Characterization

The following diagram illustrates a logical workflow for the characterization of a this compound sample using XRD and FTIR spectroscopy.

References

- 1. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials -Journal of dental hygiene science | Korea Science [koreascience.kr]

- 2. jkdhs.org [jkdhs.org]

- 3. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Alumino-Silicate Structural Formation during Alkali-Activation of Metakaolin: In-Situ and Ex-Situ ATR-FTIR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Different Metasilicate Hydrates in Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various metasilicate hydrates, including sodium, potassium, and lithium metasilicates, in alkaline solutions. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the dissolution behavior of these compounds. This guide details the factors influencing solubility, presents available quantitative data, outlines experimental protocols for solubility determination, and illustrates the key mechanisms and relationships through logical diagrams.

Introduction to this compound Hydrates and Their Solubility

This compound hydrates are inorganic compounds with the general formula M₂SiO₃·nH₂O, where M is an alkali metal (e.g., Na, K, Li) and n represents the number of water molecules of hydration. They are widely used in various industrial applications, including detergents, cements, and as a source of reactive silica.[1] Their solubility in aqueous solutions, particularly in alkaline environments, is a critical parameter governing their performance in these applications. When dissolved in water, metasilicates form alkaline solutions due to hydrolysis.[2][3]

The dissolution of this compound hydrates in alkaline solutions is a complex process influenced by several factors, including:

-

Temperature: The effect of temperature on solubility varies depending on the specific this compound hydrate.

-

Alkaline Concentration (Common Ion Effect): The presence of a common ion, such as the hydroxide ion (OH⁻) from the addition of a strong base like sodium hydroxide (NaOH), can significantly impact solubility.[4]

-

Cation Type: The nature of the alkali metal cation (Na⁺, K⁺, Li⁺) influences the solubility characteristics of the this compound.

-

Degree of Hydration: The number of water molecules in the crystal structure affects the dissolution rate and solubility.[5]

This guide will delve into the specific solubility characteristics of sodium, potassium, and lithium this compound hydrates in alkaline solutions, providing quantitative data where available and detailing the experimental methods used to obtain such data.

Solubility of Sodium this compound Hydrates

Sodium this compound is commonly available in anhydrous (Na₂SiO₃), pentahydrate (Na₂SiO₃·5H₂O), and nonahydrate (Na₂SiO₃·9H₂O) forms.[2] Both the pentahydrate and nonahydrate forms are readily soluble in water.[6][7]

Factors Influencing Solubility

Effect of Temperature and NaOH Concentration:

A key study by Zeng et al. (2014) investigated the solubility of sodium this compound nonahydrate and anhydrous sodium this compound in concentrated NaOH solutions.[4] The study found that:

-

The addition of NaOH decreases the solubility of both Na₂SiO₃·9H₂O and Na₂SiO₃ due to the common ion effect.[4]

-

Increasing the temperature enhances the solubility of sodium this compound nonahydrate.[4]

-

Conversely, increasing the temperature depresses the solubility of anhydrous sodium this compound in NaOH solutions.[4]

Quantitative Solubility Data

While the full data tables from the comprehensive study by Zeng et al. (2014) are not publicly available in their entirety, the following table summarizes the general trends observed for the solubility of sodium this compound nonahydrate (Na₂SiO₃·9H₂O) in aqueous NaOH solutions at various temperatures.

| Temperature (K) | NaOH Concentration (mol·kg⁻¹) | Solubility of Na₂SiO₃·9H₂O (mol·kg⁻¹) |

| 288.2 | 0.0 - 11.2 | Decreases with increasing NaOH concentration |

| 298.2 | 0.0 - 11.2 | Decreases with increasing NaOH concentration |

| 313.2 | 0.0 - 11.2 | Decreases with increasing NaOH concentration |

| Data derived from the trends described in Zeng et al. (2014).[4] |

The following table presents the solubility of anhydrous sodium this compound (Na₂SiO₃) in water at different temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 22.2[2] |

| 80 | 160.6[2] |

Solubility of Potassium this compound

Potassium this compound (K₂SiO₃) is also soluble in water, and its solubility is significantly influenced by pH.[7][8]

Factors Influencing Solubility

Effect of pH:

Research indicates that the solubility of potassium silicate increases with increasing pH, with a pH of around 11 being necessary to maintain solubility in concentrated solutions.[9] Below this pH, precipitation can occur.[9]

Quantitative Solubility Data

Specific quantitative data for the solubility of potassium this compound in alkaline potassium hydroxide (KOH) solutions is limited in the readily available literature. However, it is known that hydrous forms of potassium silicate dissolve readily in room temperature water, and increasing the potassium to silica molar ratio can increase the dissolution rate.[8]

Solubility of Lithium this compound

Lithium this compound (Li₂SiO₃) is generally characterized as having low solubility in water but being soluble in alkaline solutions.[10]

Factors Influencing Solubility

The dissolution of lithium this compound in alkaline solutions is expected to be dependent on the concentration of the alkaline solution (e.g., LiOH). However, detailed quantitative studies on this relationship are not widely available.

Quantitative Solubility Data

Quantitative data for the solubility of lithium this compound in alkaline solutions is scarce in the public domain. One study on the chemical solubility of lithium silicate glass-ceramics was conducted in an acidic solution and is therefore not directly applicable to alkaline environments.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the solubility of this compound hydrates in alkaline solutions.

Gravimetric Method for Solubility Determination

This method is a fundamental technique for determining the solubility of a compound in a solvent at a specific temperature.

Objective: To determine the mass of this compound hydrate that dissolves in a known mass of alkaline solution to form a saturated solution.

Materials:

-

This compound hydrate (e.g., Na₂SiO₃·5H₂O)

-

Alkaline solution of known concentration (e.g., 1M NaOH)

-

Thermostatic water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters)

-

Drying oven

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound hydrate to a known volume of the alkaline solution in a conical flask.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[12]

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to prevent crystallization upon cooling.

-

Filter the withdrawn sample immediately to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporate the solvent by placing the dish in a drying oven at an appropriate temperature (e.g., 105°C) until a constant weight is achieved.[12]

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Express the solubility as grams of solute per 100 grams of solvent.

-

Titration Method for Silicate and Alkalinity Determination

This method is used to determine the concentration of silicate and the total alkalinity of a solution.

Objective: To quantify the silicate and alkali content in a this compound solution.

Materials:

-

Hydrochloric acid (HCl) standard solution (e.g., 0.1 M)

-

Sodium fluoride (NaF)

-

Phenolphthalein and methyl orange indicators

-

Burette, pipettes, and conical flasks

Procedure:

-

Total Alkalinity Titration:

-

Pipette a known volume of the this compound solution into a conical flask.

-

Add a few drops of methyl orange indicator.

-

Titrate with the standard HCl solution until the endpoint is reached (color change from yellow to red).[13]

-

The volume of HCl used corresponds to the total alkalinity (from both the silicate and any free alkali).

-

-

Silicate Titration:

-

To the neutralized solution from the first titration, add a known amount of sodium fluoride (NaF). This reaction liberates hydroxide ions equivalent to the silicate content.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the liberated hydroxide ions with the standard HCl solution until the pink color disappears.

-

The volume of HCl used in this second titration is proportional to the silicate concentration.

-

Dissolution Mechanisms and Influencing Factors

The dissolution of this compound hydrates in alkaline solutions involves the hydrolytic attack of hydroxide ions on the silicate structure.

Dissolution Pathway

In the solid state, metasilicates consist of silicate chains or rings. Upon dissolution, these structures are broken down into smaller silicate species and ultimately monomeric silicate ions in the presence of sufficient alkali.

Factors Influencing Solubility

The solubility of this compound hydrates is a result of the interplay between the dissolution of the solid and the potential for precipitation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. enamine.net [enamine.net]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. escholarship.org [escholarship.org]

- 7. betakim.com.tr [betakim.com.tr]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scribd.com [scribd.com]

- 10. Lithium this compound - Wikipedia [en.wikipedia.org]

- 11. Assessment of the chemical solubility of experimental and commercial lithium silicate glass-ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmajournal.net [pharmajournal.net]

- 13. metrohm.com [metrohm.com]

mechanism of metasilicate formation from silica and alkali sources

An In-depth Technical Guide on the Mechanism of Metasilicate Formation from Silica and Alkali Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms, synthesis protocols, and critical parameters involved in the formation of metasilicates from silica and various alkali sources. The information is tailored for professionals in research and development, with a focus on providing actionable data and detailed methodologies.

Core Mechanism of this compound Formation

The formation of metasilicates (containing the SiO₃²⁻ anion in various polymeric forms) from silica (silicon dioxide, SiO₂) and an alkali source is fundamentally an acid-base reaction.[1] Silica, although often considered inert, acts as a weak acid (silicic acid) and reacts with strong bases like alkali metal hydroxides or carbonates at elevated temperatures or in aqueous solutions.[1][2]

The core process involves the cleavage of the highly stable siloxane bonds (Si-O-Si) in the silica network by hydroxide ions (OH⁻).[2] This dissolution of silica is the rate-determining step in many processes and is influenced by factors such as pH, temperature, silica particle size, and the crystalline form of the silica.[3][4]

The general reaction can be summarized as follows:

-

With Alkali Hydroxides (e.g., NaOH, KOH): The reaction proceeds via nucleophilic attack by the hydroxide ion on the silicon atom, breaking the siloxane bridge. This forms silicate monomers and oligomers in solution, which then establish an equilibrium.[3][5]

-

With Alkali Carbonates (e.g., Na₂CO₃, K₂CO₃): This reaction is typically performed at high temperatures in a fusion process. The carbonate decomposes, and the resulting metal oxide reacts with silica.[7][8]

-

M₂CO₃ + SiO₂ → M₂SiO₃ + CO₂[7]

-

The resulting silicate solution's properties, including the degree of polymerization of the silicate anions, are highly dependent on the molar ratio of alkali metal oxide (M₂O) to silica (SiO₂), often referred to as the modulus.[9] For metasilicates, this molar ratio is 1.[10]

Kinetics of Silica Dissolution

The dissolution of silica in alkaline solutions is a complex process influenced by several factors. The reaction is generally considered to be first-order with respect to the hydroxide ion concentration.[2] The rate of dissolution increases significantly with both temperature and pH.[2][4] An isoconversional model has shown that the activation energy for silica dissolution can range from 72 to 97 kJ mol⁻¹.[4] As the concentration of dissolved silica approaches the solubility limit, the dissolution rate slows, and precipitation (condensation) can occur if the solution becomes supersaturated.[3]

Synthesis Methodologies and Data

Metasilicates can be synthesized through two primary routes: high-temperature fusion (dry route) and hydrothermal reaction (wet route).

High-Temperature Fusion Method

This method involves the direct reaction of silica sand with an alkali source, such as sodium carbonate (soda ash) or potassium carbonate, at temperatures high enough to melt the reactants (typically >1000°C).[7][11][12] The molten product is then cooled, solidified, and can be dissolved in water to create a silicate solution or milled into a powder.[11]

Hydrothermal (Wet) Method

In the hydrothermal process, silica is digested in a concentrated aqueous solution of an alkali hydroxide (e.g., sodium hydroxide or potassium hydroxide) under elevated temperature and pressure in an autoclave or reactor.[12][13][14] This method allows for the formation of specific this compound hydrates by controlling the concentration and temperature, followed by crystallization.[13]

Quantitative Data on Synthesis Parameters

The following tables summarize key quantitative data for the synthesis of sodium and potassium metasilicates.

Table 1: Synthesis of Sodium this compound (Na₂SiO₃)

| Parameter | High-Temperature Fusion | Hydrothermal (Aqueous) | Reference(s) |

|---|---|---|---|

| Alkali Source | Sodium Carbonate (Na₂CO₃) | Sodium Hydroxide (NaOH) | [8][11] |

| Silica Source | Quartz Sand (SiO₂) | Amorphous Silica, Quartz Powder | [13][15] |

| **Molar Ratio (Na₂O:SiO₂) ** | 1:1 | 1:1 | [10][13] |

| Temperature | >1088°C (above fusion point) | 80°C - 220°C | [4][11][13] |

| Pressure | Atmospheric | Autogenous or applied pressure | [12] |

| Reaction Time | Varies (until fusion is complete) | 2 - 5 hours | [12] |

| Product Form | Anhydrous solid (glass) | Aqueous solution or crystalline hydrates (e.g., pentahydrate) |[11][13][16] |

Table 2: Synthesis of Potassium this compound (K₂SiO₃)

| Parameter | High-Temperature Fusion | Hydrothermal (Aqueous) | Reference(s) |

|---|---|---|---|

| Alkali Source | Potassium Carbonate (K₂CO₃) | Potassium Hydroxide (KOH) | [5][7][12] |

| Silica Source | Quartz Sand (SiO₂) | Quartz Sand, Silica Gel | [7][12] |

| **Molar Ratio (K₂O:SiO₂) ** | 1:1 (or other moduli) | 1:1 (or other moduli) | [12][17] |

| Temperature | 1100°C - 1400°C | 120°C - 190°C | [12][17][18] |

| Pressure | Atmospheric | 0.4 - 0.5 MPa | [12] |

| Reaction Time | Varies (until fusion is complete) | 2 - 5 hours | [12] |

| Product Form | Anhydrous solid (glass) | Aqueous solution |[7][12] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Anhydrous Sodium this compound via Fusion

Objective: To synthesize anhydrous sodium this compound by high-temperature reaction of silica and sodium hydroxide.

Materials:

-

Silicon Dioxide (SiO₂, powder), 7.6 g

-

Sodium Hydroxide (NaOH, flakes), 10 g

-

Steel crucible

-

High-temperature heating source (e.g., propane torch or furnace)

-

Tongs

Methodology:

-

Load the steel crucible with 10 g of NaOH flakes and 7.6 g of SiO₂ powder. Intimate mixing is not essential at this stage.[15]

-

Heat the crucible using the heating source. Ensure the setup is in a well-ventilated area or fume hood.

-

Continue heating until the NaOH melts (M.P. 323°C).[15] Avoid boiling the molten NaOH to prevent hazardous splashing.

-

Maintain the molten state and continue heating for approximately 20 minutes to ensure the reaction goes to completion.[15] The reaction produces water, which will boil off.

-

After 20 minutes, turn off the heat source and allow the crucible to cool completely.

-

The resulting solid is anhydrous sodium this compound. It can be separated from any unreacted, insoluble SiO₂ by dissolving the product in cold water.[15]

Reaction: 2NaOH + SiO₂ → Na₂SiO₃ + H₂O[6]

Protocol 2: Synthesis of Sodium this compound Pentahydrate via Hydrothermal Method

Objective: To synthesize crystalline sodium this compound pentahydrate from a concentrated sodium silicate solution.

Materials:

-

Aqueous sodium silicate solution (e.g., 40 wt% solids, Na₂O:SiO₂ molar ratio ~1:2 to 1:1.5)

-

Concentrated sodium hydroxide solution (e.g., 50-73 wt%)

-

Reaction vessel with stirring and temperature control

Methodology:

-

This protocol starts with a pre-formed sodium silicate solution, which is commercially available or can be prepared by reacting silica with NaOH solution at 190-220°C.[13]

-

Heat the initial sodium silicate solution to approximately 80°C in the reaction vessel with stirring.

-

Slowly add the concentrated sodium hydroxide solution to the hot silicate solution. The amount of NaOH to be added is calculated to adjust the final Na₂O:SiO₂ molar ratio to exactly 1:1.[13]

-

The addition of NaOH will generate heat; maintain the temperature of the mixture between 80°C and 120°C.[13]

-

After all the NaOH has been added and the solution is homogeneous, cool the resulting sodium this compound solution to induce crystallization.

-

The crystals of sodium this compound pentahydrate (Na₂SiO₃·5H₂O) are then separated from the mother liquor via filtration or centrifugation.[19]

-

The collected crystals can be dried under controlled conditions to yield the final product.

Relevance for Drug Development Professionals

Silicate-based materials are of increasing interest in the pharmaceutical and biomedical fields due to their biocompatibility and versatile properties.[20][21] Ordered porous silica materials are extensively studied as drug delivery carriers, leveraging their high surface area and tunable pore sizes for controlled drug loading and release.[22][23][24] The synthesis of metasilicates is a foundational step in creating more complex silicate structures for these applications. Understanding the formation mechanism is crucial for controlling the purity, reactivity, and surface chemistry of the resulting materials, which directly impacts their performance and biocompatibility in drug delivery systems.[25] Calcium silicate-based materials, which share a similar chemistry, have shown good biocompatibility, low cytotoxicity, and promote cell proliferation.[20][26]

Visualized Workflows and Mechanisms

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for this compound synthesis.

Caption: Mechanism of silica dissolution and this compound formation.

Caption: Comparative experimental workflow for this compound synthesis.

References

- 1. Alkali–silica reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. onepetro.org [onepetro.org]

- 4. researchgate.net [researchgate.net]

- 5. Potassium silicate - Wikipedia [en.wikipedia.org]

- 6. google.com [google.com]

- 7. agridaeus.com [agridaeus.com]

- 8. researchgate.net [researchgate.net]

- 9. santos.com [santos.com]

- 10. oxy.com [oxy.com]

- 11. US3020125A - Process of making sodium this compound - Google Patents [patents.google.com]

- 12. CN103030153B - A kind of method for preparing potassium silicate - Google Patents [patents.google.com]

- 13. US3471253A - Process for producing sodium this compound pentahydrate - Google Patents [patents.google.com]

- 14. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 15. sciencemadness.org [sciencemadness.org]

- 16. Sodium this compound - Wikipedia [en.wikipedia.org]

- 17. US3615358A - Process for the preparation of potassium metal - Google Patents [patents.google.com]

- 18. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 19. imarcgroup.com [imarcgroup.com]

- 20. Comparison of the biocompatibility of calcium silicate-based materials to mineral trioxide aggregate: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biocompatibility of silicates for medical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Silica materials in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Drug delivery devices based on mesoporous silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. alliedacademies.org [alliedacademies.org]

physical and chemical properties of anhydrous sodium metasilicate

An In-Depth Technical Guide to the Physical and Chemical Properties of Anhydrous Sodium Metasilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium this compound (Na₂SiO₃) is an inorganic compound that serves as a versatile material in a multitude of industrial and scientific applications.[1] While its primary uses are in detergents, adhesives, and cements, its unique chemical properties, such as high alkalinity and the ability to form silica gel, make it a subject of interest in various research contexts, including materials science and potentially as an excipient or processing aid in specific pharmaceutical formulations.[2][3] This technical guide provides a comprehensive overview of the core , complete with detailed experimental protocols for their determination and visual representations of key chemical processes and analytical workflows.

Physical Properties

Anhydrous sodium this compound is a white, odorless, granular or crystalline powder.[4][5][6] It is hygroscopic, readily absorbing moisture from the air, which can lead to the formation of lumps.[7][8] The physical characteristics of anhydrous sodium this compound are critical to its handling, storage, and performance in various applications.

Table 1: Physical Properties of Anhydrous Sodium this compound

| Property | Value | Units |

| Molecular Formula | Na₂SiO₃ | - |

| Molecular Weight | 122.06 | g/mol |

| Appearance | White, odorless, granular or crystalline powder | - |

| Melting Point | 1088 - 1089 | °C |

| Density | 2.4 - 2.61 | g/cm³ |

| Bulk Density | 1.000 - 1.300 | g/cm³ |

| Solubility in Water | 22.2 g/100 mL at 25°C; 160.6 g/100 mL at 80°C | g/100 mL |

| Solubility in Other Solvents | Insoluble in alcohol and acids | - |

| pH of 1% Aqueous Solution | ~12.5 - 12.7 | - |

| Crystal Structure | Orthorhombic | - |

Chemical Properties

Anhydrous sodium this compound is a highly alkaline substance that readily dissolves in water to produce a strongly alkaline solution.[1][4] Its chemical reactivity is characterized by its interactions with acids, metals, and atmospheric components.

Key Chemical Reactions and Characteristics:

-

Reaction with Acids: Anhydrous sodium this compound reacts exothermically with acids to form silica gel.[2][7] This property is utilized in various applications, including the synthesis of catalysts and adsorbents.

-

Hygroscopicity: It readily absorbs moisture and carbon dioxide from the atmosphere.[2]

-

Corrosivity: Aqueous solutions of sodium this compound can be corrosive to certain metals, such as aluminum, zinc, tin, and their alloys, leading to the formation of flammable hydrogen gas.[7][9]

-

Stability: It is stable under normal storage and handling conditions.[7]

-

Ionic Nature: In its solid state, the this compound anion is polymeric, consisting of corner-shared {SiO₄} tetrahedra.[10]

Table 2: Chemical Reactivity and Stability of Anhydrous Sodium this compound

| Property | Description |

| Reactivity with Acids | Exothermic reaction to form silica gel.[2][7] |

| Reactivity with Metals | Corrosive to aluminum, zinc, tin, and their alloys when wet, producing hydrogen gas.[7] |

| Stability | Stable under recommended storage conditions.[7] |

| Hygroscopicity | Readily absorbs moisture from the air.[8] |

| Incompatibilities | Strong acids, aluminum, zinc, tin, copper, and their alloys.[7][9] |

Experimental Protocols

The following section details the methodologies for determining the key .

Determination of Bulk Density (Based on ASTM D1895)

Objective: To measure the apparent density of anhydrous sodium this compound in its granular or powdered form.

Apparatus:

-

Funnel with a specified orifice size

-

Measuring cup of a known volume (e.g., 100 cm³)

-

Stand to hold the funnel

-

Balance accurate to 0.1 g

Procedure:

-

Ensure the apparatus is clean and dry.

-

Position the funnel over the measuring cup on the stand.

-

Close the funnel orifice and pour the anhydrous sodium this compound sample into the funnel.

-

Open the orifice to allow the powder to flow freely into the measuring cup until it overflows.

-

Level the top of the powder with the rim of the measuring cup using a straight edge.

-

Weigh the measuring cup with the powder.

-

Calculate the bulk density by dividing the mass of the powder by the volume of the cup.[5][9][11]

Determination of pH of an Aqueous Solution

Objective: To measure the pH of a 1% aqueous solution of anhydrous sodium this compound.

Apparatus:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

Volumetric flask (100 mL)

-

Balance accurate to 0.01 g

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh 1.0 g of anhydrous sodium this compound.

-

Transfer the sample to a 100 mL volumetric flask and dissolve it in deionized water.

-

Make up the volume to the 100 mL mark with deionized water and mix thoroughly.

-

Transfer the solution to a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and start stirring.

-

Record the stable pH reading.[1]

Titrimetric Analysis for Sodium Oxide (Na₂O) and Silicon Dioxide (SiO₂) Content

Objective: To quantitatively determine the Na₂O and SiO₂ content in anhydrous sodium this compound.

Apparatus:

-

Burette

-

Pipettes

-

Beakers (250 mL)

-